1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile is a heterocyclic compound that contains a thiadiazole ring fused with a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with 4-phenylpiperidine-4-carbonitrile under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like absolute ethanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticonvulsant and anticancer agent.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring also show a range of pharmacological activities.
Uniqueness: 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile is unique due to the combination of the thiadiazole and piperidine rings, which may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H16N4S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C15H16N4S/c1-12-17-14(20-18-12)19-9-7-15(11-16,8-10-19)13-5-3-2-4-6-13/h2-6H,7-10H2,1H3 |
InChI Key |
XOUQTRKUUFYVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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